molecular formula C15H16FNO2 B2893967 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid CAS No. 866040-75-7

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B2893967
CAS No.: 866040-75-7
M. Wt: 261.296
InChI Key: ACJYWEWYQOPYSW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two methyl groups and a fluorophenyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method is the reaction of 2,5-dimethylpyrrole with 4-fluorobenzaldehyde under acidic conditions to form an intermediate, which is then further reacted with a suitable carboxylic acid derivative to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or alkyl lithium reagents.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound is structurally similar but contains a thiophene ring instead of a phenyl group.

  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline: This compound has an aniline group instead of a carboxylic acid group.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-10-3-4-11(2)17(10)14(9-15(18)19)12-5-7-13(16)8-6-12/h3-8,14H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJYWEWYQOPYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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